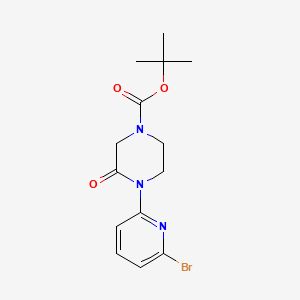
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate is a synthetic organic compound characterized by its pyrazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Materials Science: It is used in the development of novel materials with specific properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. The pyrazole ring can interact with various biological pathways, influencing enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(methoxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate
- Ethyl 4-(ethoxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate
- Ethyl 4-(propoxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-(benzyloxycarbonylaminomethyl)-2,5-dimethyl-pyrazole-3-carboxylate is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties. This makes it particularly useful in applications where selective interaction with biological targets is required.
Propriétés
Formule moléculaire |
C17H21N3O4 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
ethyl 2,5-dimethyl-4-(phenylmethoxycarbonylaminomethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-4-23-16(21)15-14(12(2)19-20(15)3)10-18-17(22)24-11-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3,(H,18,22) |
Clé InChI |
NTAWXYKSPJADIB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NN1C)C)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


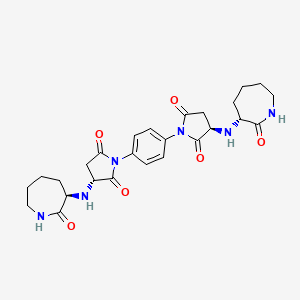
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)

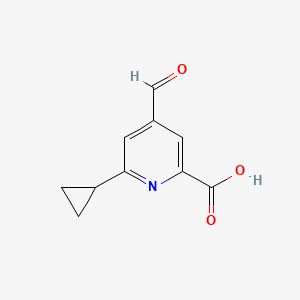
![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
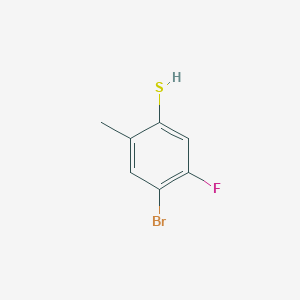

![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)
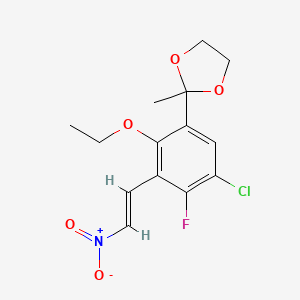

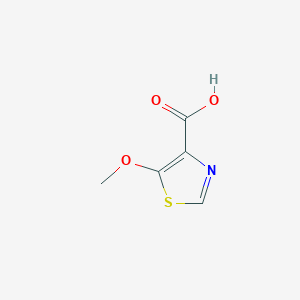
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
